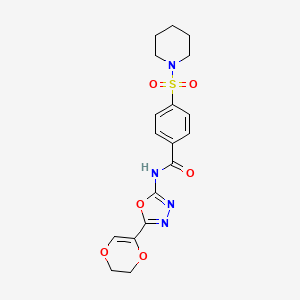

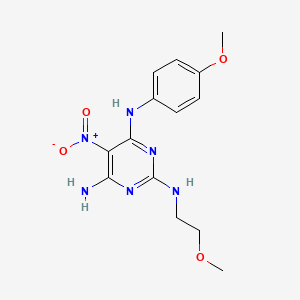

![molecular formula C14H14N2O3S B2839900 methyl 2-[(E)-N'-(benzyloxy)imidamido]thiophene-3-carboxylate CAS No. 338750-44-0](/img/structure/B2839900.png)

methyl 2-[(E)-N'-(benzyloxy)imidamido]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-[(E)-N’-(benzyloxy)imidamido]thiophene-3-carboxylate” is a chemical compound with the CAS Number: 338750-44-0 . It has a molecular weight of 290.34 and its molecular formula is C14H14N2O3S . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14N2O3S/c1-18-14(17)12-7-8-20-13(12)15-10-16-19-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,15,16) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

The compound is solid in physical form . Its molecular weight is 290.34 and its molecular formula is C14H14N2O3S . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved data.Scientific Research Applications

Luminescence Sensing and Pesticide Removal

Thiophene-based metal-organic frameworks (MOFs), incorporating thiophene-functionalized dicarboxylic acid, have been developed for environmental monitoring and remediation. These compounds exhibit high selectivity and sensitivity towards hazardous environmental contaminants, including heavy metals and organic pollutants, showcasing their potential in luminescence sensing and pesticide removal from wasted solutions (Zhao et al., 2017).

Cholinesterase Inhibitors and Antioxidants

Thiophene-2-carboxamide Schiff base derivatives of benzohydrazide have been synthesized and evaluated for their potential as dual inhibitors of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), as well as for their antioxidant properties. These compounds hold promise for the development of therapeutic agents against diseases related to enzyme dysfunction (Kausar et al., 2021).

Chemical Synthesis and Cyclization Mechanisms

Investigations into the reactivity of methyl 3-amino-2-thiophene carboxylate with orthoesters and various amines have led to the synthesis of [3,2-d]4(3H)thienopyrimidinones, providing insights into the cyclization mechanisms and the relative activities of ester and imidate groups. This research offers a new pathway for accessing novel thiophene-based heterocyclic compounds (Hajjem et al., 2010).

Electrochromic Properties of Carbazole Copolymers

Synthesis of novel copolymers containing carbazole units and their electrochromic properties have been explored. These materials, synthesized via electrochemical oxidative polymerization, show potential for applications in smart windows, displays, and other electrochromic devices due to their significant switching abilities (Aydın & Kaya, 2013).

Transesterification/Acylation Reactions

N-heterocyclic carbene (NHC) catalysts, particularly imidazol-2-ylidenes, have been demonstrated to efficiently mediate transesterification involving various esters and alcohols. These catalysts facilitate the acylation of alcohols with enol acetates and other esters at room temperature, showcasing their utility in synthetic organic chemistry (Grasa et al., 2003).

Safety and Hazards

Properties

IUPAC Name |

methyl 2-[(E)-(phenylmethoxyamino)methylideneamino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-18-14(17)12-7-8-20-13(12)15-10-16-19-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXRMSPNARYIIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)N=CNOCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(SC=C1)/N=C/NOCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2839817.png)

![N4-(2,5-dimethoxyphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2839819.png)

![2-[(4-Chlorophenyl)sulfanyl]-4-(4-isopropylphenyl)-4-oxobutanoic acid](/img/structure/B2839821.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2839823.png)

![6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2839833.png)

![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2839835.png)

![(2S,3aR)-3a-methyl-1,1-dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazole-2-carboxylic acid](/img/structure/B2839838.png)

![1-[7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one](/img/structure/B2839840.png)